Difluoroborane

Beschreibung

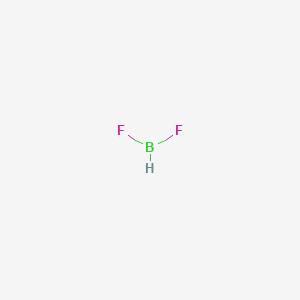

Structure

2D Structure

Eigenschaften

CAS-Nummer |

13709-83-6 |

|---|---|

Molekularformel |

BF2H |

Molekulargewicht |

49.82 g/mol |

IUPAC-Name |

difluoroborane |

InChI |

InChI=1S/BF2H/c2-1-3/h1H |

InChI-Schlüssel |

LRZMJFRZMNWFKE-UHFFFAOYSA-N |

Kanonische SMILES |

B(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Introduction: The Significance of Difluoroborane (HBF₂) in Modern Chemistry

An In-Depth Technical Guide to the Fundamental Properties of Difluoroborane

This compound (HBF₂) is a planar, triatomic molecule that, despite its simple structure, holds a significant position in the landscape of inorganic and synthetic chemistry. As a member of the fluoroborane family, it serves as a crucial case study for understanding fundamental principles of Lewis acidity, molecular structure, and reactivity.[1] For researchers, scientists, and professionals in drug development, a thorough grasp of HBF₂'s properties is not merely academic; it provides foundational knowledge applicable to the design of more complex organoboron compounds, which are increasingly vital in catalysis, materials science, and medicinal chemistry.[2] This guide offers a detailed exploration of the core physicochemical and reactive properties of this compound, providing both theoretical understanding and practical insights.

Molecular Structure and Bonding

The molecular geometry of this compound is trigonal planar, with the boron atom at the center.[3] This arrangement is a direct consequence of the sp² hybridization of the boron atom.[4] The molecule belongs to the C₂ᵥ point group.[5] A key feature of HBF₂ is its electron-deficient boron center, which has only six valence electrons, rendering the molecule a potent Lewis acid.[6]

The bonding in HBF₂ is characterized by a combination of sigma bonds and a degree of π-interaction. The highly electronegative fluorine atoms withdraw electron density from the boron center through the σ-framework. However, this inductive effect is partially counteracted by π-backbonding, where the filled p-orbitals of the fluorine atoms donate electron density to the vacant p-orbital of the sp²-hybridized boron.[4] This backbonding imparts some double-bond character to the B-F bonds and influences the molecule's overall Lewis acidity.[6]

Caption: Molecular structure and key bond parameters of HBF₂.

Quantitative Structural Data

Microwave spectroscopy has provided precise measurements of HBF₂'s geometry in the gas phase.[1][5] These experimental values are in good agreement with high-level theoretical calculations.

| Parameter | Experimental Value | Reference |

| B-H Bond Length (rBH) | 1.189 ± 0.010 Å | [1][5] |

| B-F Bond Length (rBF) | 1.311 ± 0.005 Å | [1][5] |

| ∠ FBF Bond Angle | 118.3° | [5] |

| ∠ HBF Bond Angle | 120.85° (by symmetry) | [5] |

Core Physicochemical and Thermodynamic Properties

The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and use in quantitative chemical studies.

| Property | Value | Unit | Source |

| Molecular Formula | HBF₂ | - | [7] |

| Molecular Weight | 49.82 | g/mol | [7][8] |

| IUPAC Name | This compound | - | [7] |

| CAS Number | 13709-83-6 | - | [7][8] |

| Dipole Moment | 0.97 | D | [9] |

| Ionization Energy | 13.60 ± 0.05 | eV | [8] |

| Enthalpy of Formation (ΔHf° at 298.15 K) | -739.62 ± 5.00 | kJ/mol | [5] |

| Standard Entropy (S° at 298.15 K) | 244.32 | J/(K·mol) | [5] |

Spectroscopic Characterization

Spectroscopy is the primary tool for the identification and structural elucidation of HBF₂.

-

Microwave Spectroscopy: As a polar molecule with a defined dipole moment, HBF₂ has a rich rotational spectrum.[9] Microwave studies have been instrumental in determining its precise geometric parameters, centrifugal distortion constants, and boron quadrupole coupling constants.[5][10] The rotational constants are A = 2.48487 cm⁻¹, B = 0.35014 cm⁻¹, and C = 0.30627 cm⁻¹.[5]

-

Infrared (IR) Spectroscopy: The vibrational modes of HBF₂ are IR active and provide a characteristic fingerprint for the molecule. The fundamental vibrational frequencies are crucial for its detection and for understanding its bond strengths.

| Mode | Symmetry | Frequency (cm⁻¹) | Description |

| ν₁ | A₁ | 2621 | B-H Stretch |

| ν₅ | B₂ | 1402 | Asymmetric B-F Stretch |

| ν₂ | A₁ | 1164 | Symmetric B-F Stretch |

| ν₄ | B₁ | 924 | Out-of-plane bend |

| ν₃ | A₁ | 542 | H-B-F Bend |

(Data sourced from NIST Chemistry Webbook)[5]

Synthesis and Reactivity

Laboratory Synthesis

This compound is a reactive gas and is typically prepared for immediate use. A common laboratory-scale synthesis involves the reaction of a suitable precursor, such as diborane (B₂H₆), with boron trifluoride (BF₃). While specific protocols can vary, the general principle involves a redistribution reaction.

Caption: Simplified workflow for the synthesis of HBF₂.

Illustrative Protocol: Synthesis via H-D Exchange While direct synthesis from B₂H₆ and BF₃ is common, studies have also explored its formation through isotopic exchange, highlighting its reactivity. For instance, H-D exchange between HBF₂ and deuterium (D₂) has been studied thermodynamically.[11]

-

Precursor Generation: Generate HBF₂ in a closed system using established methods.

-

Introduction of Reactant: Introduce a known quantity of deuterium gas (D₂) into the reaction vessel containing HBF₂.

-

Equilibration: Allow the system to reach equilibrium at a controlled temperature.

-

Analysis: Monitor the concentrations of reactants and products (e.g., DBF₂) using mass spectrometry or other suitable analytical techniques to determine thermodynamic parameters.[11]

Reactivity Profile: A Potent Lewis Acid

The primary driver of HBF₂'s reactivity is the electron-deficient boron center, making it a strong Lewis acid. It readily forms adducts with Lewis bases such as amines, phosphines, and ethers.[12]

Caption: HBF₂ acting as a Lewis acid to form an adduct.

The Lewis acidity of HBF₂ is modulated by its substituents. Compared to boron trifluoride (BF₃), HBF₂ is generally considered a stronger Lewis acid. The reasoning is twofold:

-

Inductive Effect: Hydrogen is less electronegative than fluorine. Replacing one fluorine atom in BF₃ with hydrogen reduces the overall electron-withdrawing effect on the boron center, which would intuitively decrease Lewis acidity.

-

π-Backbonding: The dominant factor is the reduction in π-backbonding. With only two fluorine atoms instead of three, there is less lone pair donation into the vacant p-orbital of boron. This leaves the boron center more electron-deficient and thus more receptive to a Lewis base, making HBF₂ a stronger Lewis acid than BF₃.[4]

Relevance and Applications in Drug Development

While HBF₂ itself is too reactive and gaseous for direct therapeutic use, the principles governing its properties are highly relevant to drug design. The incorporation of fluorine and boron into drug candidates is a powerful strategy for modulating their pharmacological profiles.[2][13][14]

-

Fluorine as a Bioisostere: The difluoromethylene (-CF₂-) group, a structural component related to HBF₂, is increasingly used in medicinal chemistry.[15] The CF₂H group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups, offering the unique ability to act as a hydrogen bond donor while altering lipophilicity and metabolic stability.[15] Judicious placement of fluorine can enhance membrane permeability, block metabolic soft spots, and improve binding affinity.[14][16]

-

Boron-Containing Pharmaceuticals: Boron-containing compounds, particularly boronic acids and their derivatives, are a growing class of pharmaceuticals.[2] The boron atom's ability to form stable, reversible covalent bonds with biological targets is a key feature. Drugs like Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, showcase the therapeutic potential of organoboron compounds.[2] Understanding the Lewis acidity of simple models like HBF₂ provides insight into the electronic nature of the boron center, which is critical for designing molecules that can effectively interact with target proteins.

Conclusion

This compound is a cornerstone molecule for understanding the fundamental principles of boron chemistry. Its well-defined structure, characterized precisely by spectroscopic methods, provides a clear model for trigonal planar coordination. The interplay of inductive effects and π-backbonding that governs its potent Lewis acidity offers crucial lessons for predicting the reactivity of more complex organoboranes. For scientists in synthetic chemistry and drug development, the properties of HBF₂ serve as a valuable theoretical foundation for the rational design of novel fluorinated and boron-containing molecules with tailored functions, from advanced catalysts to next-generation therapeutics.

References

- PubChem. This compound | BF2H | CID 139565.

- Cheméo. Chemical Properties of this compound (CAS 13709-83-6).

- Brainly. The Lewis dot structure for this compound (HBF_2). Is this a polar molecule?

- PubChem. Difluoro(tritio)borane | BF2H | CID 140820336.

- Chegg.com. Solved 13. The Lewis structure for this compound (HBF2) is.

- MDPI. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts.

- Wiley Online Library. Comparative Lewis acidity in fluoroarylboranes: B(o-HC6F4)3, B(p-HC6F4)3, and B(C6F5)3.

- Semantic Scholar.

- Semantic Scholar. MICROWAVE SPECTRUM, STRUCTURE, BORON QUADRUPOLE COUPLING CONSTANTS, AND DIPOLE MOMENT OF this compound.

- Stenutz. This compound.

- NIST.

- ACS Publications. Preparation and some reactions of this compound.

- ACS Publications. 9-Borafluorenes: Synthesis, Properties, and Reactivity.

- NIH.

- University of Minnesota. Microwave Studies of Gas-Phase Molecules and Complexes: Automation, Structure, and Electronic Analysis.

- MDPI. Fluorine in drug discovery: Role, design and case studies.

- PubMed. Molecular Structures and Microwave Spectra of the Gas-Phase Homodimers of 3-Fluoro-1,2-epoxypropane and 3,3-Difluoro-1,2-epoxypropane.

- ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.

- Homework.Study.com. Draw the Lewis structure for BHF2 and answer the following questions.

- NIH.

- ResearchGate. Amine- and Phosphine-Borane Adducts: New Interest in Old Molecules.

- PubMed. Applications of Fluorine in Medicinal Chemistry.

- PubMed. Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions.

- ResearchGate. Organoboranes of particularly high Lewis acidity due to introduced...

- ChemRxiv.

- ACS Publications. Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources.

- ResearchGate. Molecular Structures of Gas-Phase Polyatomic Molecules Determined by Spectroscopic Methods.

- ResearchGate. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody.

- Chemistry LibreTexts. 14.4: Lewis Acid-Base Complexes and Molecular Orbitals.

- YouTube. Chemistry Vignettes: Lewis Acidity of Boron Halides.

- NIH. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- University of Illinois. Experiment 4: The Borane-Amine Adduct.

- PubChem. Boron difluoride | BF2 | CID 139622.

- Royal Society of Chemistry. The microwave spectra and molecular structures of (E)-1-chloro-1,2-difluoroethylene and its argon complex.

- SciSpace. The IR, Raman and microwave spectra and the molecular structure of 1,4-difluoro-2-butyne.

- YouTube.

- YouTube. 22.3 Synthesis of Amines | Organic Chemistry.

- Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group.

- PubMed Central.

- PubMed Central. Overhauser enhanced liquid state nuclear magnetic resonance spectroscopy in one and two dimensions.

- PubMed. Isolation and synthesis of polyoxygenated dibenzofurans possessing biological activity.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solved 13. The Lewis structure for this compound (HBF2) is | Chegg.com [chegg.com]

- 4. youtube.com [youtube.com]

- 5. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 6. brainly.com [brainly.com]

- 7. This compound | BF2H | CID 139565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (CAS 13709-83-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound [stenutz.eu]

- 10. MICROWAVE SPECTRUM, STRUCTURE, BORON QUADRUPOLE COUPLING CONSTANTS, AND DIPOLE MOMENT OF this compound. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Difluoroborane Complexes

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of novel difluoroborane (BF₂) complexes, a class of compounds garnering significant interest for their unique photophysical properties and diverse applications in bioimaging, sensing, and materials science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols. We delve into the causal relationships behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific literature.

Introduction: The Allure of the B-F Bond in Coordination Chemistry

This compound complexes, particularly those with β-diketonate, dipyrromethene (BODIPY), and other chelating organic ligands, represent a robust class of fluorophores.[4][5] The incorporation of the electron-withdrawing BF₂ moiety into a conjugated organic ligand framework imparts several desirable characteristics:

-

High Fluorescence Quantum Yields: Many BF₂ complexes are intensely luminescent in both solution and the solid state.[1][6]

-

Photostability: The strong boron-fluorine bonds contribute to the overall stability of the molecule, making them resistant to photobleaching.[3]

-

Tunable Photophysical Properties: The absorption and emission wavelengths can be systematically tuned by modifying the structure of the organic ligand, allowing for the rational design of fluorophores for specific applications.[7][8]

-

Environmental Sensitivity: Some complexes exhibit changes in their fluorescence properties in response to polarity, viscosity, or the presence of specific analytes, making them valuable as sensors.[3][9]

These attributes have positioned this compound complexes as critical tools in the development of advanced materials for organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, and as photosensitizers.[3][10] This guide will walk through the essential stages of bringing a novel BF₂ complex from conceptualization to validated reality.

Synthetic Strategies: Forging the Ligand-Boron Framework

The most common and reliable method for synthesizing this compound complexes involves the reaction of a suitable chelating ligand with a boron trifluoride source, typically boron trifluoride etherate (BF₃·OEt₂).[1][8][11] The success of this synthesis hinges on two key factors: the design of the ligand and the strict control of reaction conditions.

2.1. Ligand Design and Synthesis

The ligand is the primary determinant of the complex's final properties. For this guide, we will focus on the versatile β-diketonate ligands. The synthesis of these ligands often proceeds via a Claisen condensation reaction between a ketone and an ester.[5][8][11]

Causality in Ligand Synthesis: The choice of starting ketone and ester is a critical design step. Aromatic ketones, for instance, will extend the π-conjugation of the final complex, typically leading to a red-shift in absorption and emission spectra compared to aliphatic analogues.[8] Substituents on these aromatic rings (electron-donating or -withdrawing) provide a further layer of electronic tuning.[7]

2.2. Boron Complexation: The Critical Step

The complexation reaction involves the deprotonation of the ligand's acidic proton (in the case of a β-diketone, the enolic proton) followed by coordination to the BF₂⁺ unit.

Mechanism Rationale:

-

Base-Mediated Deprotonation: A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the ligand, forming an enolate. The use of a hindered, non-nucleophilic base is crucial to prevent side reactions with the highly electrophilic BF₃·OEt₂.

-

Electrophilic Attack: The boron atom in BF₃·OEt₂ is a potent Lewis acid. The generated enolate acts as a nucleophile, attacking the boron center.

-

Complex Formation and Elimination: This coordination results in the displacement of the diethyl ether and one fluoride ion (which is scavenged by the protonated base), forming the stable five or six-membered chelate ring characteristic of these complexes.[6]

Critical Experimental Consideration: The reaction must be performed under strictly anhydrous conditions. BF₃·OEt₂ is extremely sensitive to moisture and will readily hydrolyze to form boric acid, which will contaminate the product and significantly lower the yield. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is non-negotiable.

Experimental Protocol: A Case Study

This section provides a detailed, step-by-step methodology for the synthesis of a representative novel this compound complex based on a fluorene-containing β-diketonate ligand.[12]

Part A: Synthesis of the β-Diketone Ligand (L1)

-

Reagent Preparation: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 1.0 equivalent of 2-acetylfluorene in anhydrous toluene.

-

Base Addition: Add 1.5 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C. (Caution: NaH reacts violently with water. Handle with extreme care).

-

Ester Addition: To the stirring suspension, add 1.2 equivalents of ethyl 4-methoxybenzoate dissolved in anhydrous toluene dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 110 °C) for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature and carefully quench by the slow addition of 1 M HCl (aq). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure β-diketonate ligand L1 .

Part B: Synthesis of the this compound Complex (C1)

-

Reagent Preparation: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of ligand L1 in anhydrous dichloromethane (DCM).

-

Base Addition: Add 3.0 equivalents of triethylamine (Et₃N).

-

Boron Source Addition: Cool the solution to 0 °C and add 3.0 equivalents of boron trifluoride etherate (BF₃·OEt₂) dropwise. A color change and/or precipitate formation is often observed.

-

Reaction: Allow the mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC until the starting ligand spot has disappeared.

-

Workup: Quench the reaction with the addition of deionized water. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude complex C1 is purified by column chromatography on silica gel. A final recrystallization from a solvent system like DCM/hexane is often performed to obtain analytically pure, crystalline material.

Comprehensive Characterization: Validating the Novelty

The confirmation of a novel compound's structure and purity requires a multi-faceted analytical approach. The data from these techniques must be corroborative, forming a self-validating system.

4.1. Spectroscopic and Analytical Techniques

| Technique | Purpose & Expected Result for a Novel BF₂ Complex (C1) |

| ¹H & ¹³C NMR | Confirms the organic ligand's carbon-hydrogen framework. Protons and carbons near the BF₂ core may show slight downfield shifts due to electron withdrawal. |

| ¹⁹F NMR | Diagnostic for BF₂ complexes. A single, often broad, resonance is typically observed. Its chemical shift provides information about the electronic environment of the boron center. |

| ¹¹B NMR | Confirms the boron coordination environment. For a tetracoordinate boron in a BF₂ complex, a characteristic triplet (due to coupling with two equivalent ¹⁹F nuclei) or a broad singlet is expected in the upfield region (typically δ = +10 to -10 ppm relative to BF₃·OEt₂).[13][14][15] The exact chemical shift is highly sensitive to the ligand structure.[13][16] |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the complex, allowing for the unambiguous determination of its molecular formula. The isotopic pattern for boron (¹⁰B and ¹¹B) should be observable. |

| UV-Visible Absorption Spectroscopy | Determines the electronic absorption properties (λₘₐₓ). The spectra are characterized by intense π-π* transitions of the conjugated ligand system.[5] |

| Fluorescence Spectroscopy | Measures the emission properties (λₑₘ), Stokes shift (difference between λₘₐₓ and λₑₘ), and fluorescence quantum yield (ΦF). These are the key performance metrics for a fluorophore.[6][8] |

| Single-Crystal X-ray Diffraction | Provides the definitive, unambiguous 3D molecular structure, including bond lengths and angles, confirming the coordination of the BF₂ unit to the ligand.[1] |

4.2. Workflow and Data Correlation

The characterization process is a logical progression where each step validates the next.

Caption: Workflow from synthesis to final validation of a novel this compound complex.

Conclusion and Future Outlook

The synthesis and characterization of novel this compound complexes is a systematic process that combines rational ligand design with meticulous experimental technique and comprehensive analytical validation. The methodologies outlined in this guide provide a robust framework for researchers to develop new functional materials. The true power of these compounds lies in their tunability; by understanding the causal links between ligand structure and photophysical properties, scientists can design next-generation probes and materials with tailor-made characteristics for increasingly sophisticated applications in medicine and technology.[7]

References

- Optoelectronic Properties of Carbon-Bound Boron Difluoride Hydrazone Dimers. Google Search.

- Photophysical properties of selected BF2 complexes. a) Top:... - ResearchGate.

- Synthesis and Characterization of Boron Difluoride Complexes Bearing π-Expanded Pyridine Ligands as Organic Fluorochromes - ACS Publications.

- Synthesis and photoluminescence behavior of difluoroboron complexes with β-diketone ligands | Request PDF - ResearchGate.

- Synthesis, photophysical and electrochemical properties of novel and highly fluorescent difluoroboron flavanone β-diketonate complexes - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.

- Synthesis and spectroscopic properties of some new difluoroboron bis-β-diketonate derivatives | Request PDF - ResearchGate.

- Boron Difluoride Complex Dyes: Synthesis and Photophysical Properties | Request PDF.

- Synthesis and spectroscopic properties of some new difluoroboron bis-β-diketonate deriv

- Exploring the properties of Boron difluoride hydrazones as small molecules and polymers. American Chemical Society.

- Recent advances in dioxaborine-based fluorescent materials for bioimaging applications | Request PDF - ResearchGate.

- 11B NMR Chemical Shifts - SDSU Chemistry.

- Calculated 11B–13C NMR chemical shift relationship in hypercoordinate methonium and boronium ions - PMC - NIH.

- Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions - eScholarship.org. eScholarship, University of California.

- Recent advances in dioxaborine-based fluorescent materials for bioimaging applic

- 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC - NIH.

- Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes - PMC - PubMed Central.

Sources

- 1. Synthesis, photophysical and electrochemical properties of novel and highly fluorescent difluoroboron flavanone β-diketonate complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uwo.scholaris.ca [uwo.scholaris.ca]

- 8. Synthesis and spectroscopic properties of some new difluoroboron bis-β-diketonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the properties of Boron difluoride hydrazones as small molecules and polymers - American Chemical Society [acs.digitellinc.com]

- 10. Recent advances in dioxaborine-based fluorescent materials for bioimaging applications - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 14. Calculated 11B–13C NMR chemical shift relationship in hypercoordinate methonium and boronium ions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Electronic Structure of Difluoroborane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Electronic Landscape of Difluoroboranes

Difluoroborane compounds, characterized by a central boron atom bonded to two fluorine atoms and an organic or inorganic substituent (R-BF₂), represent a class of molecules with profound implications across chemical sciences. Their importance stems from a unique electronic structure: a formally electron-deficient boron center is electronically compensated by the strongly electronegative fluorine atoms. This arrangement creates a delicate balance of potent Lewis acidity, modulated by significant B-F π-bonding interactions, and a highly tunable electronic framework dictated by the 'R' group.

This duality makes this compound derivatives indispensable in various fields. In organic synthesis, they serve as versatile intermediates and powerful Lewis acid catalysts. In materials science, their derivatives, most notably the Boron-Dipyrromethene (BODIPY) dyes, are celebrated for their exceptional photophysical properties, including high fluorescence quantum yields and photostability.[][2][3] For drug development professionals, the BF₂ moiety is a critical pharmacophore in bioimaging agents, sensors, and therapeutics, offering a stable and tunable platform for creating targeted molecular probes.[4][5][6]

This guide provides an in-depth exploration of the electronic structure of this compound compounds. It moves beyond a descriptive overview to explain the causal relationships between their atomic composition, molecular orbital interactions, and their resulting chemical and physical behaviors. By understanding these core principles, researchers can more effectively design and deploy these remarkable compounds to solve complex scientific challenges.

Chapter 1: The Archetype of this compound (HBF₂) and the Principle of π-Backbonding

To comprehend the electronic nature of complex organodifluoroboranes, we must first analyze the simplest member of the family: this compound (HBF₂). This molecule provides a clear framework for understanding the foundational concepts of hybridization, electron deficiency, and the critical role of π-backbonding.

Valence Bond and Molecular Geometry

From a valence bond perspective, the boron atom in HBF₂ is sp² hybridized, forming three σ-bonds (one B-H and two B-F) in a trigonal planar geometry.[7][8] This leaves a vacant, unhybridized 2p orbital perpendicular to the molecular plane. This empty p-orbital is the source of the characteristic Lewis acidity of boranes, as it can readily accept a pair of electrons from a Lewis base.[5]

However, this simple picture is incomplete. The Lewis acidity of boron trihalides follows the trend BI₃ > BBr₃ > BCl₃ > BF₃, which is counterintuitive based on electronegativity alone.[9][10] The explanation lies in the concept of π-backbonding.

Molecular Orbital Theory and π-Backbonding

A more accurate depiction is provided by Molecular Orbital (MO) theory. The empty 2p orbital on the boron atom can effectively overlap with the filled 2p orbitals of the adjacent fluorine atoms.[9][11] This lateral overlap creates a π-bonding molecular orbital that extends over the B-F bonds, into which the fluorine lone-pair electrons are delocalized. This donation of electron density from the fluorine atoms to the boron center is termed π-backbonding .

This interaction has several critical consequences:

-

Reduced Lewis Acidity: The electron density donated from fluorine partially alleviates the electron deficiency of the boron atom, making BF₃ (and by extension, the BF₂ group) a weaker Lewis acid than its heavier halide counterparts where p-orbital overlap is less efficient.[10][12][13]

-

Strengthened B-F Bond: The π-interaction imparts partial double-bond character to the B-F bonds, shortening and strengthening them.[12]

-

Stabilization of the Molecule: The delocalization of electrons lowers the overall energy of the system, contributing to the molecule's stability.

The effectiveness of this backbonding is greatest with fluorine because the interacting 2p orbitals of boron and fluorine are similar in size and energy, leading to optimal overlap.[9][11]

Diagram 1: Molecular Orbital Interaction in HBF₂

The following diagram illustrates the key orbital interaction responsible for π-backbonding.

Caption: Orbital overlap creating a π-bonding MO in difluoroboranes.

Chapter 2: The Modulatory Role of the Organic Substituent (R-BF₂)

While the BF₂ group possesses intrinsic electronic properties, the identity of the organic substituent 'R' provides the primary means of tuning the compound's overall electronic structure. The electronic effects of the R-group—whether inductive or resonant—directly influence the Lewis acidity, bond strengths, and frontier molecular orbitals (HOMO/LUMO) of the molecule.

Inductive vs. Resonance Effects

-

Electron-Donating Groups (EDGs): Alkyl groups, for example, are σ-donors. They inductively push electron density onto the boron atom, further reducing its Lewis acidity.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like perfluorinated aryl rings (e.g., -C₆F₅) are strongly electron-withdrawing.[14] They increase the partial positive charge on the boron, enhancing its Lewis acidity, making compounds like B(C₆F₅)₃ "super" Lewis acids.[15][16]

-

Conjugated π-Systems: When the R-group is an aryl or vinyl group, its π-system can conjugate with the B-F π-system. This delocalization has a profound impact on the HOMO-LUMO gap, which is fundamental to the compound's photophysical properties. This is the core principle behind the vibrant fluorescence of BODIPY dyes.[]

The interplay of these effects allows for the rational design of this compound compounds with tailored properties. For instance, in catalysis, maximizing Lewis acidity is often the goal, favoring strongly withdrawing R-groups.[17][18] For fluorescent probes, creating an extended, conjugated π-system is paramount to achieving emission in the desired region of the spectrum.[19][20][]

Diagram 2: Workflow for Computational Analysis

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the electronic structure of novel R-BF₂ compounds.[22][23][24][25][26]

Caption: A typical DFT workflow for analyzing R-BF₂ compounds.

Chapter 3: Spectroscopic Characterization

The unique electronic structure of difluoroboranes gives rise to distinct spectroscopic signatures, which are essential for their characterization and for probing their local environment.

NMR Spectroscopy

-

¹¹B NMR: The boron nucleus is NMR-active (I=3/2), providing a direct window into its electronic environment. The chemical shift of the ¹¹B nucleus is highly sensitive to the degree of π-backbonding and the nature of the R-group. Generally, increased electron density at the boron center (from strong backbonding or electron-donating R-groups) results in a more upfield (lower ppm) chemical shift. In tetracoordinate adducts (R-BF₂-L), the boron signal shifts significantly upfield and becomes sharper, confirming coordination.[27]

-

¹⁹F NMR: Fluorine (I=1/2) is a highly sensitive nucleus. The ¹⁹F NMR spectrum provides information on the B-F bond's nature. In many this compound complexes, the signal for the BF₂ group appears as a quartet due to coupling with the ¹¹B nucleus.[28][29] However, rapid quadrupolar relaxation of the ¹¹B nucleus can sometimes broaden the signal, obscuring this coupling.[28][30] Dynamic ¹⁹F NMR can be used to study restricted rotation around bonds, for example, of a meso-aryl fragment in complex difluoroboron systems.[19][20][31][32][33]

Photophysical Properties: Absorption and Fluorescence

For this compound compounds with conjugated π-systems, such as BODIPY dyes, the electronic structure directly governs their color and fluorescence.[2][4]

-

Absorption (UV-Vis): The primary absorption band corresponds to the π-π* electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[20]

-

Fluorescence: Following excitation, the molecule relaxes to the ground state by emitting a photon. The energy of this emission (and thus its color) is related to the HOMO-LUMO gap.

By chemically modifying the conjugated system (the 'R' group), one can precisely tune the HOMO-LUMO gap to control the absorption and emission wavelengths. Extending the π-conjugation generally lowers the energy gap, leading to a red-shift (bathochromic shift) in both absorption and emission spectra.[20] These compounds are known for their sharp emission peaks and high fluorescence quantum yields, which are often insensitive to the solvent environment.[][3]

Table 1: Influence of R-Group on Key Electronic Parameters

| R-Group (in R-BF₂) | Electronic Effect | Expected ¹¹B Shift (ppm) | Lewis Acidity | HOMO-LUMO Gap |

| -CH₃ | Inductive (Donating) | ~30-35 | Low | Large |

| -C₆H₅ (Phenyl) | Resonance (Donating) | ~25-30 | Moderate | Medium |

| -C₆F₅ | Inductive (Withdrawing) | ~20-25 | High | Large |

| Dipyrromethene (BODIPY) | Extended Conjugation | ~0-5 (tetracoordinate) | N/A (Complex) | Small |

Chapter 4: Experimental Protocols for Synthesis and Characterization

The synthesis and analysis of this compound compounds require specific, validated protocols. The following sections provide representative methodologies.

Protocol: Synthesis of a Potassium Aryltrifluoroborate Precursor

Potassium organotrifluoroborates are stable, versatile precursors to many this compound compounds.[27][34] They can be synthesized via copper-catalyzed borylation of organic halides.[34]

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), a copper(I) catalyst (e.g., CuCl, 5 mol%), and a suitable ligand (e.g., Xantphos, 10 mol%).

-

Solvent and Base: Add a dry, degassed solvent (e.g., 1,4-dioxane) followed by a base (e.g., KOAc, 1.5 eq.).

-

Reaction: Heat the mixture (e.g., to 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction, filter through a pad of celite, and concentrate the filtrate under reduced pressure. The crude boronate ester can often be used directly.

-

Conversion to Trifluoroborate: Dissolve the crude boronate ester in methanol. Add an aqueous solution of potassium bifluoride (KHF₂, 4.0 eq.).

-

Isolation: Stir the mixture at room temperature for 1-2 hours. The potassium aryltrifluoroborate salt will precipitate. Collect the solid by filtration, wash with cold methanol and diethyl ether, and dry under vacuum.

Protocol: ¹¹B NMR Acquisition and Interpretation

Acquisition Parameters:

-

Spectrometer: Use a multinuclear probe on a spectrometer with a field strength of at least 7.0 Tesla (300 MHz for ¹H).

-

Reference: Use an external standard of BF₃·OEt₂ (δ = 0.0 ppm).

-

Pulse Sequence: A simple one-pulse experiment is usually sufficient. To improve resolution and potentially observe coupling, specialized pulse sequences can be employed.[27]

-

Relaxation Delay (d1): A short delay (e.g., 1 second) is typically adequate due to the efficient quadrupolar relaxation of ¹¹B.

Interpretation:

-

Identify the Chemical Shift: Compare the observed chemical shift to literature values for similar structures (see Table 1). A trigonal (sp²) boron in an R-BF₂ compound will typically appear between +20 and +40 ppm. A tetrahedral (sp³) boron in a complex or adduct will be near 0 ppm.

-

Analyze Linewidth: Broad signals are characteristic of the quadrupolar ¹¹B nucleus in an asymmetric environment. Sharper signals suggest a more symmetrical environment (e.g., in a stable, tetracoordinate complex).

-

Check for Coupling: Look for splitting patterns, such as a triplet for a BF₂ group coupled to two fluorines. The absence of splitting is common due to quadrupolar relaxation.[28]

Chapter 5: Applications in Drug Development

The tunable electronic structure of difluoroboranes makes them highly valuable in the pharmaceutical and biotechnology sectors.

-

Bioimaging and Molecular Probes: The exceptional photophysical properties of BODIPY dyes are central to their use in fluorescence microscopy.[][4] Their high quantum yield, photostability, and tunable emission spectra allow for the design of probes that can label specific cellular components, track biological processes in real-time, or sense changes in the local environment (e.g., pH, ion concentration).[][]

-

Photodynamic Therapy (PDT): By modifying the difluoroboron complex structure to promote the generation of reactive oxygen species (ROS) upon irradiation, these compounds can be used as photosensitizers in PDT to selectively destroy cancer cells.[2][4]

-

Modulation of Pharmacological Properties: The judicious incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[35][36][37] The BF₂ group, while not as common as a simple C-F bond, offers a stable, polar, and sterically defined moiety that can be used to modulate these properties and act as a bioisostere for other chemical groups.

Conclusion

The electronic structure of this compound compounds is a fascinating case study in molecular design. Governed by the interplay between an electron-deficient boron center and strong B-F π-backbonding, their properties can be finely tuned through the strategic selection of an organic substituent. This control allows for the rational design of molecules with tailored Lewis acidity for catalysis or precisely engineered HOMO-LUMO gaps for advanced photophysical applications. From fundamental chemical synthesis to cutting-edge drug development, a deep understanding of the electronic principles outlined in this guide is essential for any scientist seeking to harness the full potential of these versatile compounds.

References

- Synthesis and Photophysical Properties of Difluoroboron Complexes of Curcuminoid Derivatives Bearing Different Terminal Arom

- Synthesis and Photophysical Properties of Difluoroboron Complexes of Curcuminoid Derivatives Bearing Different Terminal Aromatic Units and a meso-Aryl Ring. (2013).

- Synthesis and photophysical properties of difluoroboron complexes of curcuminoid derivatives bearing different terminal aromatic units and a meso-aryl ring. (2013). PubMed.

- Synthesis and Photophysical Properties of Difluoroboron Complexes of Curcuminoid Derivatives Bearing Different Terminal Aromatic Units and a meso-Aryl Ring | Request PDF.

- Lewis Acidity Trend of Boron Trihalides: If Not π Back-Bonding, Wh

- Synthesis and photophysical properties of difluoroboron complexes of curcuminoid derivatives bearing different terminal aromatic units and a meso-aryl ring. Semantic Scholar.

- How Structural Modification of BODIPY Dyes Enhances Their Applicability?.

- BODIPY Dyes: Definition, Structure, Synthesis and Uses. Probes / BOC Sciences.

- Carborane-based BODIPY dyes: synthesis, structural analysis, photophysics and applic

- Electrostatics Explains the Reverse Lewis Acidity of BH3 and Boron Trihalides: Infrared Intensities and a Relative Energy Gradient (REG) Analysis of IQA Energies. NIH.

- Comparative Lewis acidity in fluoroarylboranes: B(o-HC6F4)3, B(p-HC6F4)3, and B(C6F5)3.

- Why does backbonding occur in boron halides and not in aluminum halides?. (2019). Quora.

- Design, synthesis and functionalization of BODIPY dyes: applications in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT).

- Electrostatics Explains the Reverse Lewis Acidity of BH3 and Boron Trihalides: Infrared Intensities and a Relative Energy Gradient (REG) Analysis of IQA Energies. (2021).

- BODIPY. Wikipedia.

- Back Bonding Trends in Boron Trihalides. Scribd.

- Synthesis and Minisci Reactions of Organotrifluorobor

- 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluorobor

- A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains | Request PDF.

- Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluorobor

- CF2H: a fascinating group for application in drug development enabling modul

- The Lewis dot structure for this compound (HBF_2). Is this a polar molecule? I. Yes II. No III. (2024). Brainly.

- Fluorescent Lewis Adducts: A Practical Guide to Rel

- Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. PMC - NIH.

- Double-boron heterocyclic carbenes: a comput

- The organoboron compounds: their Lewis acidity and catalytic activity.

- An easy-to-perform evaluation of steric properties of Lewis acids. (2023). PMC - PubMed Central.

- The C2F2O potential energy surface: A computational study.

- Tactical Applications of Fluorine in Drug Design and Development.

- The organoboron compounds: their Lewis acidity and c

- Boron chemicals in diagnosis and therapeutics. PMC - PubMed Central.

- Why we are unable to see B-F splittings in 11B or 19F NMR?. (2023).

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones | Request PDF.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.

- (PDF) On 19F NMR Spectra of BF2 and BF Complexes and Related Compounds. (2016). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoEjxNZth2-s50u762rRSMsmghq9yKYodkNCYIOK2lOcyPttxFetJJ1s9JE7D2QA4emLHvfYB7eZP2L7P8_q6gAqVKanxiAAajqaRkIqSPnyGAw75Whzr3q45wiavPyhtwJdzasrJ8SsRmCSOBGaaz9iKvWpRPg3U_U75g8-pXNM24VPIsKPvpvpRm7WlUsDRC2yfagKmYkJavHzXWsjGR96DDxYgiPpH2VlbHVg==]([Link]

Sources

- 2. Design, synthesis and functionalization of BODIPY dyes: applications in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. BODIPY - Wikipedia [en.wikipedia.org]

- 4. Carborane-based BODIPY dyes: synthesis, structural analysis, photophysics and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brainly.com [brainly.com]

- 8. Solved 13. The Lewis structure for this compound (HBF2) is | Chegg.com [chegg.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. scribd.com [scribd.com]

- 11. quora.com [quora.com]

- 12. Electrostatics Explains the Reverse Lewis Acidity of BH3 and Boron Trihalides: Infrared Intensities and a Relative Energy Gradient (REG) Analysis of IQA Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scilit.com [scilit.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. An easy-to-perform evaluation of steric properties of Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. escholarship.org [escholarship.org]

- 31. Synthesis and photophysical properties of difluoroboron complexes of curcuminoid derivatives bearing different terminal aromatic units and a meso-aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Synthesis and photophysical properties of difluoroboron complexes of curcuminoid derivatives bearing different terminal aromatic units and a meso-aryl ring. | Semantic Scholar [semanticscholar.org]

- 34. Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 35. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Difluoroborane: Lewis Acidity and Reactivity

Abstract

Difluoroborane (HBF2) represents a fascinating intersection of fundamental chemical principles and practical synthetic utility. As a highly reactive and potent Lewis acid, its behavior provides critical insights into the nuanced factors governing electrophilicity in boron chemistry. This technical guide offers an in-depth exploration of this compound, tailored for researchers, scientists, and professionals in drug development. We will dissect the electronic structure that dictates its Lewis acidity, survey its synthesis and reactivity profile, and provide actionable experimental protocols. Particular emphasis is placed on the causal relationships behind its reactivity, its comparison with other boron halides, and its emerging applications in modern organic synthesis, including catalysis and Frustrated Lewis Pair (FLP) chemistry.

Introduction: Deconstructing Lewis Acidity in Boron Halides

Boron trihalides (BX3) are canonical examples of Lewis acids, molecules that act as electron-pair acceptors.[1] This acidity stems from the electron-deficient nature of the central boron atom, which possesses only six valence electrons and a vacant p-orbital.[2] Consequently, boranes exhibit a strong affinity for electron-pair donors (Lewis bases) to achieve a stable electron octet.[1]

A foundational concept in understanding boron chemistry is the peculiar trend in Lewis acidity among the boron trihalides: BF3 < BCl3 < BBr3 < BI3.[3][4] This order is counterintuitive if one only considers the electronegativity of the halogens.[2] Based on inductive effects, fluorine, being the most electronegative halogen, should withdraw the most electron density from boron, rendering BF3 the strongest Lewis acid. However, the opposite is true.[2]

The explanation lies in the phenomenon of pπ-pπ back-bonding.[5] The lone pairs on the halogen atoms can donate electron density back into the empty p-orbital of the boron atom.[2] This interaction is most effective between orbitals of similar size and energy, as is the case with the 2p orbitals of boron and fluorine.[5] This efficient back-donation in BF3 partially alleviates the electron deficiency of the boron center, thereby reducing its Lewis acidity.[2] As we move down the halogen group to chlorine and bromine, the increasing size and energy mismatch of the halogen p-orbitals (3p, 4p) with boron's 2p orbital leads to less effective overlap and weaker back-bonding.[5] Consequently, the boron center in BCl3 and BBr3 is more electron-deficient and thus a stronger Lewis acid.[4][5]

This compound (HBF2), with a hydrogen atom replacing one fluorine, presents a unique case. The substitution of a highly electronegative and π-donating fluorine atom with a less electronegative hydrogen atom significantly alters the electronic landscape of the boron center, leading to a distinct Lewis acidity and reactivity profile that is of great interest to synthetic chemists.

Caption: Figure 1. The interplay of inductive effects and back-bonding dictates the Lewis acidity trend in boron trihalides.

This compound (HBF2): Structure and Synthesis

Electronic Structure and Properties

This compound is a planar molecule with C2v symmetry. The boron atom is sp2 hybridized, leaving a vacant p-orbital perpendicular to the molecular plane. The key structural parameters are the B-H and B-F bond lengths and the F-B-F bond angle. The Lewis acidity of HBF2 is modulated by two primary factors:

-

Reduced Back-Donation: With only two fluorine atoms instead of three, the total pπ-pπ back-donation into the boron's empty p-orbital is diminished compared to BF3.

-

Electronegativity: The replacement of a fluorine atom with a less electronegative hydrogen atom reduces the overall inductive withdrawal of electron density from the boron center.

These competing effects place HBF2 in a unique position. While the reduced back-donation suggests increased Lewis acidity relative to BF3, the lower overall inductive pull from its substituents complicates direct comparisons. Computational studies, often using metrics like Fluoride Ion Affinity (FIA), are crucial for quantifying its acidic strength relative to other boranes.[6][7]

Synthesis of this compound

This compound is a reactive gas and is typically generated in situ for synthetic applications. A common and reliable method involves the reaction of a suitable hydride source with a boron trifluoride adduct, such as BF3·OEt2 (boron trifluoride diethyl etherate).

Experimental Protocol: In-situ Generation of HBF2

WARNING: This procedure involves pyrophoric and moisture-sensitive reagents and should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried.

Materials:

-

Boron trifluoride diethyl etherate (BF3·OEt2)

-

A hydride source, e.g., Sodium borohydride (NaBH4) or a silane like triethylsilane (Et3SiH).

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane (DCM), toluene).

-

Reaction vessel (Schlenk flask) equipped with a magnetic stir bar.

-

Substrate (Lewis base or compound to be reacted with HBF2).

Procedure:

-

Setup: Assemble the dry reaction flask under a positive pressure of inert gas.

-

Reagent Addition:

-

Dissolve the substrate in the anhydrous solvent in the reaction flask and cool the solution to the desired temperature (often 0 °C or -78 °C to control reactivity).

-

In a separate, dry flask, prepare a solution or slurry of the hydride source in the same anhydrous solvent.

-

Add the boron trifluoride diethyl etherate (typically 1.0 to 1.2 equivalents relative to the hydride source) to the reaction flask containing the substrate.

-

-

Generation and Reaction:

-

Slowly add the hydride solution/slurry to the stirred mixture of the substrate and BF3·OEt2 via cannula or a dropping funnel.

-

The reaction generates HBF2 in situ, which is immediately trapped by the substrate present in the reaction mixture.

-

The reaction progress can be monitored by appropriate techniques such as TLC, GC-MS, or NMR spectroscopy on quenched aliquots.

-

-

Workup: Once the reaction is complete, the mixture is carefully quenched (e.g., with water or a saturated aqueous solution of sodium bicarbonate), and the product is extracted and purified using standard laboratory techniques (e.g., column chromatography, crystallization).

The choice of hydride source can influence the reaction conditions and byproducts, making it a critical parameter to optimize for specific applications.

Caption: Figure 2. Experimental workflow for the in-situ generation and reaction of this compound.

Reactivity of this compound

The enhanced Lewis acidity of HBF2 compared to BF3, coupled with its smaller steric profile, makes it a highly versatile reagent. Its reactivity is dominated by the formation of adducts with Lewis bases and its application as a catalyst.

Adduct Formation

This compound readily forms stable donor-acceptor complexes with a wide range of Lewis bases, including amines, phosphines, ethers, and sulfoxides. The formation of these adducts results in the rehybridization of the boron center from sp2 to sp3, leading to a tetrahedral geometry.

The strength of these adducts can be evaluated experimentally and computationally. Spectroscopic techniques are particularly insightful:

-

¹¹B NMR Spectroscopy: The boron chemical shift provides a clear indication of its coordination number. Tricoordinate boranes like HBF2 typically exhibit broad signals in the downfield region, whereas tetracoordinate boron in an adduct appears as a sharper signal at a much higher field.

-

¹⁹F NMR Spectroscopy: The fluorine environment is also highly sensitive to adduct formation, showing significant shifts upon coordination.

-

¹H NMR Spectroscopy: The B-H proton signal can often be observed, and its coupling to boron (¹¹B, I=3/2) can provide further structural information.

Table 1: Representative Data for HBF2 Adducts

| Lewis Base (LB) | Adduct (HBF2-LB) | ¹¹B NMR Shift (δ, ppm) | Key Observations |

| Pyridine | HBF2-NC5H5 | ~ +1.0 | Formation of a stable, tetracoordinate adduct. |

| Triethylamine | HBF2-NEt3 | ~ +0.5 | Classic amine-borane adduct. |

| Tetrahydrofuran | HBF2-THF | ~ +2.5 | Weaker interaction, often in equilibrium. |

| Dimethyl Sulfide | HBF2-SMe2 | ~ -3.0 | Strong coordination through sulfur. |

Note: NMR shifts are approximate and can vary with solvent and temperature.

Catalytic Applications

The potent Lewis acidity of boranes allows them to activate substrates, making them valuable catalysts in organic synthesis.[8] While B(C6F5)3 is a more commonly used Lewis acid catalyst, HBF2 and its derivatives are finding niche applications.[9] They can catalyze a variety of transformations, including:

-

Hydroboration: The addition of a B-H bond across a double or triple bond.

-

Aldol Reactions: Catalyzing the reaction between an enolate and a carbonyl compound.[10]

-

Diels-Alder Reactions: Acting as a Lewis acid to activate the dienophile and accelerate the cycloaddition.

-

Defluorofunctionalization: Catalyzing the replacement of fluorine atoms in electron-deficient arenes.[9]

The catalytic cycle typically involves the coordination of the Lewis acidic boron center to a Lewis basic site on one of the reactants (e.g., the oxygen of a carbonyl group). This coordination polarizes the substrate, making it more susceptible to nucleophilic attack and lowering the overall activation energy of the reaction.

Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pairs (FLPs) are combinations of bulky Lewis acids and Lewis bases that are sterically prevented from forming a classical adduct.[11] This "unquenched" reactivity allows the pair to cooperatively activate small molecules like H2, CO2, and olefins.[11][12]

The development of new, highly electrophilic boranes is central to advancing FLP chemistry.[7][13] While sterically hindered arylboranes like B(C6F5)3 are the most common Lewis acids in FLPs, the fundamental principles can be extended to other boranes.[14] this compound itself is too small to form a classical intramolecular FLP, but its derivatives, or its use in intermolecular FLP systems, offer intriguing possibilities. For example, a bulky Lewis base combined with HBF2 could potentially activate small molecules. This reactivity is a frontier area of research, driven by the quest for metal-free hydrogenation and CO2 reduction catalysts.[15][16]

Conclusion and Future Outlook

This compound is more than just a chemical curiosity; it is a potent and versatile Lewis acid whose reactivity illuminates the subtle electronic effects that govern bonding and electrophilicity. Its accessibility through straightforward in situ generation protocols makes it a valuable tool for synthetic chemists. While its primary role has been in the formation of stable adducts, its potential in catalysis and as a component in Frustrated Lewis Pair systems is increasingly being recognized.

Future research will likely focus on expanding the catalytic scope of HBF2 and its derivatives, particularly in asymmetric synthesis where chiral ligands can be appended to the boron center. Furthermore, a deeper computational and experimental investigation into its role in FLP-mediated transformations could unlock novel, metal-free pathways for activating challenging small molecules, contributing to the development of more sustainable chemical processes. For professionals in drug development, the unique reactivity of HBF2 offers new avenues for constructing complex molecular architectures and fluorinated synthons.[10]

References

- Title: Lewis Acidity of Boron Trihalides | The Journal of Physical Chemistry A - ACS Publications Source: The Journal of Physical Chemistry A URL:[Link]

- Title: Discussion about Lewis Acidity of Boron Halides Source: University Chemistry URL:[Link]

- Title: The correct Lewis acidic order for boron halides is - Infinity Learn Source: Infinity Learn URL:[Link]

- Title: The Lewis acidity of boron trihalides revisited - SEDICI Source: SEDICI, Repositorio Institucional de la UNLP URL:[Link]

- Title: Chemistry Vignettes: Lewis Acidity of Boron Halides - YouTube Source: YouTube URL:[Link]

- Title: Synthesis, Characterization, and Reactivity of Aminotroponiminate-Based Difluoroboranes: A Pathway toward Bore(boro)nium Cations | Inorganic Chemistry - ACS Publications Source: Inorganic Chemistry URL:[Link]

- Title: Comparative Lewis acidity in fluoroarylboranes: B(o-HC6F4)3, B(p-HC6F4)3, and B(C6F5)

- Title: Frustrated Lewis pair - Wikipedia Source: Wikipedia URL:[Link]

- Title: Synthesis and Reactivity of Electron-Deficient Boron Species Source: ProQuest URL:[Link]

- Title: Fluoroboranes. I. Preparation and Properties of Trifluoromethyldi-n-Butylborane. II.

- Title: Computational studies of lewis acidity and basicity in frustrated lewis pairs - PubMed Source: PubMed URL:[Link]

- Title: Preparation and some reactions of this compound | Inorganic Chemistry - ACS Publications Source: Inorganic Chemistry URL:[Link]

- Title: Boron, Aluminum, and Gallium Fluorides as Catalysts for the Defluorofunctionalization of Electron-Deficient Arenes: The Role of NaBArF4 Promoters - PMC - NIH Source: N

- Title: On the concept of frustrated Lewis pairs - PMC - NIH Source: N

- Title: Fluoroorganic Chemistry - Ramachandran Research Group - Purdue University Source: Purdue University URL:[Link]

- Title: Fluorescent Lewis Adducts: A Practical Guide to Relative Lewis Acidity - ChemRxiv Source: ChemRxiv URL:[Link]

- Title: A review of frustrated Lewis pair enabled monoselective C–F bond activation - PMC - NIH Source: N

- Title: The Chemistry of Frustrated Lewis Pairs, 4 Dec 2013 - Macmillan Group Source: Macmillan Group, Princeton University URL:[Link]

- Title: ChemInform Abstract: Computational Studies of Lewis Acidity and Basicity in Frustrated Lewis Pairs - ResearchGate Source: ResearchG

- Title: Frustrated Lewis Pairs: Metal-free Hydrogen Activation and More - School of Chemistry | University of Bristol Source: University of Bristol URL:[Link]

- Title: Constructing and explaining machine learning models for chemistry: example of the exploration and design of boron-based Lewis acids - arXiv Source: arXiv URL:[Link]

- Title: The Synthesis, Properties, and Reactivity of Lewis Acidic Aminoboranes - ChemRxiv Source: ChemRxiv URL:[Link]

- Title: this compound | BF2H | CID 139565 - PubChem - NIH Source: National Institutes of Health, PubChem URL:[Link]

- Title: Boron-Based Catalysts for C−C Bond-Formation Reactions | Request PDF - ResearchGate Source: ResearchG

- Title: Experimental and computational aspects of molecular frustrated Lewis pairs for CO2 hydrogenation: en route for heterogeneous systems? - Chemical Society Reviews (RSC Publishing) Source: Royal Society of Chemistry URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 5. The correct Lewis acidic order for boron halides is [infinitylearn.com]

- 6. arxiv.org [arxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Boron, Aluminum, and Gallium Fluorides as Catalysts for the Defluorofunctionalization of Electron-Deficient Arenes: The Role of NaBArF4 Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ramachandran Research Group [chem.purdue.edu]

- 11. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

- 12. On the concept of frustrated Lewis pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. Computational studies of lewis acidity and basicity in frustrated lewis pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review of frustrated Lewis pair enabled monoselective C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental and computational aspects of molecular frustrated Lewis pairs for CO2 hydrogenation: en route for heterogeneous systems? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Enduring Legacy of the B-F2 Moiety: A Technical Guide to the Historical Development of Difluoroborane Chemistry

For Researchers, Scientists, and Drug Development Professionals

From its early, challenging synthesis to its modern-day applications as a cornerstone in fluorescent imaging and catalysis, the journey of difluoroborane chemistry is a testament to the relentless pursuit of novel reactivity and functionality. This in-depth technical guide provides a comprehensive overview of the historical development, synthetic evolution, and diverse applications of compounds containing the difluoroboryl group (-BF2), offering field-proven insights for researchers and professionals in the chemical sciences.

The Genesis of a Reactive Intermediate: Early Synthesis and Characterization of this compound (HBF₂)

The story of this compound chemistry begins with the quest to synthesize and characterize the parent compound, this compound (HBF₂). Early forays into organofluorine chemistry in the late 19th and early 20th centuries laid the groundwork for understanding the unique properties of the carbon-fluorine bond, but the isolation of simple fluoroboranes remained a significant challenge.[1]

A pivotal moment arrived in the mid-20th century with the pioneering work of T. D. Coyle, J. J. Ritter, and their collaborators. In a landmark 1968 paper, they reported the first successful synthesis of this compound.[2] Their method involved the gas-phase reaction of diborane (B₂H₆) with boron trifluoride (BF₃) at elevated temperatures (100°C or above).[2] This equilibrium reaction, while successful, required careful control of conditions to favor the formation of HBF₂.

An alternative and synthetically useful route developed by the same research group involved the reaction of dimethoxyborane [HB(OCH₃)₂] with an excess of boron trifluoride.[2] This method provided a more convenient pathway to generate this compound for further reactivity studies.

The characterization of this highly reactive and unstable molecule was a significant achievement in itself. Microwave spectroscopy studies were instrumental in determining the precise molecular structure of HBF₂, revealing a trigonal planar geometry with a B-H bond length of approximately 1.189 Å, B-F bond lengths of about 1.311 Å, and an F-B-F bond angle of around 118.3°.[3][4][5] This structural data provided crucial insights into the electronic nature of the this compound moiety, highlighting the strong electron-withdrawing effect of the fluorine atoms and the inherent Lewis acidity of the boron center.

Expanding the Arsenal: The Evolution of Synthetic Methodologies for Organodifluoroboranes

While the synthesis of the parent HBF₂ was a significant milestone, the full potential of this compound chemistry lay in the development of methods to generate its organic derivatives, aryldifluoroboranes (ArBF₂) and alkyldifluoroboranes (RBF₂). These compounds offered greater stability and a broader range of applications in organic synthesis.

A major advancement in this area was the development of methods utilizing potassium organotrifluoroborates (RBF₃K) as stable, solid precursors. These salts, which are easily prepared and handled, can be effectively converted to the corresponding difluoroboranes through fluoride abstraction. A common and efficient method involves the reaction of a potassium aryl- or alkyltrifluoroborate salt with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). This reaction generates the desired organothis compound in solution, ready for subsequent transformations.

The versatility of this approach has made organodifluoroboranes readily accessible for a wide range of synthetic applications.

The Heart of the Matter: Reactivity and Mechanistic Insights

The chemical behavior of difluoroboranes is dominated by the electron-deficient nature of the boron atom, making them potent Lewis acids. This inherent reactivity governs their interactions with a wide array of nucleophiles and unsaturated systems.

Lewis Acidity and Adduct Formation

Difluoroboranes readily form stable adducts with Lewis bases such as amines, ethers, and phosphines.[6][7] The strength of these adducts is influenced by both the steric and electronic properties of the Lewis base and the organic substituent on the boron atom. The formation of these adducts can be a crucial consideration in reaction design, as it can modulate the reactivity of the this compound.

dot graph TD { A[this compound (R-BF₂)] -- ":Nu" --> B{Lewis Acid-Base Adduct}; B -- "R-BF₂-Nu" --> B;

} Caption: Lewis Acid-Base Adduct Formation with Difluoroboranes.

Hydroboration of Alkenes and Alkynes

One of the most significant reactions of difluoroboranes is their addition across carbon-carbon multiple bonds, a process known as hydroboration. The parent HBF₂ was shown in early studies to react with alkenes like propene and isobutene to yield the corresponding alkyldifluoroboranes.[2]

The mechanism of hydroboration with borane (BH₃) and its derivatives is a well-established concerted process involving a four-membered transition state.[8][9][10][11][12] The boron atom adds to the less substituted carbon of the double bond (anti-Markovnikov regioselectivity), and both the boron and hydrogen atoms add to the same face of the double bond (syn-stereoselectivity). While less studied than with BH₃, the hydroboration with HBF₂ is presumed to follow a similar mechanistic pathway.

dot graph TD { subgraph "Hydroboration of an Alkene" A[Alkene + H-BF₂] --> B{Four-membered Transition State}; B --> C[Alkylthis compound]; end

} Caption: Concerted Mechanism of Hydroboration with this compound.

The resulting alkyldifluoroboranes can then be subjected to a variety of transformations, most notably oxidation with hydrogen peroxide and a base to yield alcohols. This two-step hydroboration-oxidation sequence provides a powerful method for the anti-Markovnikov hydration of alkenes.

Modern Applications: From Glowing Molecules to Powerful Catalysts

The unique electronic and structural properties of the this compound moiety have led to its incorporation into a diverse range of functional molecules and materials.

The Bright World of Fluorescent Dyes

Perhaps the most prominent application of this compound chemistry is in the design and synthesis of fluorescent dyes. The boron difluoride core is a key component in several classes of highly efficient and photostable fluorophores, most notably the BODIPY (boron-dipyrromethene) dyes. These compounds exhibit sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical stability, making them invaluable tools in biological imaging, sensing, and materials science.[5]

The photophysical properties of these dyes can be finely tuned by modifying the organic ligand attached to the BF₂ core, allowing for the development of probes with a wide range of emission colors and functionalities.

Catalysis and Beyond

The strong Lewis acidity of difluoroboranes has been harnessed in catalysis. Perfluoroarylboranes, such as B(C₆F₅)₃, are exceptionally strong Lewis acids and have found applications in a variety of catalytic transformations, including polymerization and frustrated Lewis pair (FLP) chemistry. While not strictly difluoroboranes, their chemistry is closely related and highlights the catalytic potential of highly fluorinated boranes.

More recently, this compound-containing compounds have been investigated as catalysts in their own right for various organic transformations. Their ability to activate substrates through Lewis acid-base interactions opens up new avenues for catalyst design.

Building Blocks in Organic Synthesis

Beyond their use in fluorescent dyes, organodifluoroboranes serve as versatile intermediates in organic synthesis. The C-B bond can be readily transformed into C-C, C-O, C-N, and C-X (where X is a halogen) bonds, making them valuable building blocks for the construction of complex organic molecules.

Future Outlook

The field of this compound chemistry continues to evolve, with ongoing research focused on the development of new synthetic methodologies, the design of novel fluorescent probes with enhanced properties, and the exploration of new catalytic applications. The unique combination of strong Lewis acidity, tunable electronics, and relative stability of the B-F bonds ensures that the this compound moiety will remain a valuable tool for chemists for years to come. As our understanding of the fundamental reactivity of these compounds deepens, we can expect to see even more innovative applications emerge in fields ranging from medicinal chemistry and drug development to materials science and beyond.

References

- Lide, D. R., & Mann, D. E. (1958). Microwave Spectrum of HBF₂. The Journal of Chemical Physics, 29(4), 914–920.

- Kasuya, T., Lafferty, W. J., & Lide, D. R. (1968). Microwave Spectrum, Structure, Boron Quadrupole Coupling Constants, and Dipole Moment of this compound. The Journal of Chemical Physics, 48(1), 1–4.

- Coyle, T. D., Cooper, J., & Ritter, J. J. (1968). Preparation and some reactions of this compound. Inorganic Chemistry, 7(5), 1014–1020.

- O'Reilly, R. J., & Karton, A. (2023). A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level. Molecules, 28(15), 5707.

- Laurence, C., Graton, J., & Gal, J. F. (2011). The systematic study of the Lewis basicity of neutral oxygen, nitrogen, sulfur, and phosphorus bases. Journal of Physical Organic Chemistry, 24(10), 949–960.

- Brown, H. C. (1979). Nobel Lecture: Organoboranes—the easy way. Angewandte Chemie International Edition in English, 18(12), 907–922.

- Jäkle, F. (2010). Boron: a versatile element for the design of new Lewis acids. Dalton Transactions, 39(36), 8375–8387.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Ramachandran, P. V. (n.d.). Fluoroorganic Chemistry. Ramachandran Research Group - Purdue University.

- Martin, C. D. (2022, December 15). Baylor Chemistry Researchers Synthesize New Groundbreaking Compound. Baylor University.

- Gal, J. F., Maria, P. C., & Yáñez, M. (2021). Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity. Molecules, 26(21), 6683.

- Forte, L., Lien, M. H., Hopkinson, A. C., & Bohme, D. K. (1990). Carbocationic polymerization in the gas phase: polymerization of acetylene induced by BF2+. Canadian Journal of Chemistry, 68(9), 1629–1635.

- Coyle, T. D., & Ritter, J. J. (1968). Preparation and some reactions of this compound. Inorganic Chemistry, 7(5), 1014-1020.

- Jissy, N., & Jäkle, F. (2023). An easy-to-perform evaluation of steric properties of Lewis acids.

- Hopkinson, A. C., Lien, M. H., & Bohme, D. K. (1989). Gas-phase measurements of the kinetics of BF2+-induced polymerization of olefinic monomers. Canadian Journal of Chemistry, 67(11), 1839-1844.

- Bachollet, S. P. J. T., Volz, D., Fiser, B., Münch, S., Rönicke, F., Carrillo, J., ... & Harrity, J. P. A. (2016). A Modular Class of Fluorescent Difluoroboranes: Synthesis, Structure, Optical Properties, Theoretical Calculations and Applications for Biological Imaging. Chemistry–A European Journal, 22(35), 12430-12438.

- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289.

- Fiveable. (n.d.). Microwave spectroscopy and rotational spectra. In Molecular Physics Class Notes.

- LibreTexts. (2021, August 15). 7.2: Microwave Spectroscopy. In Chemistry LibreTexts.

- Chemistry For Everyone. (2024, January 19). What Is Microwave Spectroscopy? [Video]. YouTube.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Bohme, D. K., & Hopkinson, A. C. (1990). On the directed gas phase synthesis of the imidoborane molecule (HNBH)--an isoelectronic molecule of acetylene (HCCH). The Journal of Physical Chemistry, 94(46), 12148-12154.

- Savita Pall and Chemistry. (n.d.). Lab: Reactions of Saturated and Unsaturated Hydrocarbons.

- Wiley. (n.d.). Addition Reactions with Unsaturated Hydrocarbons.

- eCampusOntario Pressbooks. (2021, January 15). 22.3 Reactions of Alkenes and Alkynes. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.